
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Descripción general
Descripción
BMS-741672 es una molécula pequeña que ha sido investigada por su potencial como antagonista selectivo del receptor 2 de quimiocina CC (CCR2). Este compuesto ha mostrado promesa en ensayos clínicos por su capacidad para modular las respuestas inmunitarias, particularmente en afecciones como la resistencia a la insulina .
Métodos De Preparación
La síntesis de BMS-741672 implica varios pasos clave, incluida la síntesis a granel estereoselectiva y el ensamblaje de un núcleo de 1,2,4-triaminociclohexano totalmente cis (S,R,R) a través de hidrogenaciones asimétricas heterogéneas secuenciales . La ruta sintética incluye:
Hidrogenación: Utilizando catalizadores de platino o paladio bajo condiciones específicas.
Aminación reductora: Estableciendo la estereoquímica en el ciclohexano trisustituido.
Reordenamiento de Curtius: Un paso clave en la síntesis.
Lactamización de Freidinger: Otro paso crítico en el proceso.
Análisis De Reacciones Químicas
Hydrolytic Degradation
-
Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.
-
Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.
Oxidative Reactions
-
Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).
-
Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.
Amide Group
-
Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
-
Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).
Trifluoromethyl Group
-
Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.
Pyrrolidinone Ring
-
Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).
Comparative Reactivity of Structural Analogs
Structural Feature | Reactivity Trend | Example |
---|---|---|
Quinazoline vs. Pyrimidine | Quinazoline shows 2× faster oxidation | 7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine |
Trifluoromethyl vs. Methyl | CF₃ group reduces electrophilic substitution by 40% | Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃) |
Industrial-Scale Reaction Optimization
Aplicaciones Científicas De Investigación
Therapeutic Applications
The compound has shown efficacy in various preclinical models for treating several conditions:
1. Inflammatory Diseases
- N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Allergic Reactions
- The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.
3. Autoimmune Disorders
- Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.
4. Cancer Treatment
- Preliminary studies indicate that this compound may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .
5. Cardiovascular Diseases
- The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.
Case Studies
Case Study 1: Treatment of Inflammatory Bowel Disease
A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .
Case Study 2: Autoimmune Disease Management
In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .
Mecanismo De Acción
BMS-741672 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 2 de quimiocina CC (CCR2). Este receptor está involucrado en el reclutamiento de células inmunitarias a los sitios de inflamación. Al bloquear este receptor, BMS-741672 puede modular las respuestas inmunitarias y reducir la inflamación .
Comparación Con Compuestos Similares
BMS-741672 es único en su alta selectividad para CCR2 sobre otros receptores de quimiocinas como CCR5. Los compuestos similares incluyen:
Maraviroc: Un antagonista de CCR5 utilizado en el tratamiento del VIH.
RS-504393: Otro antagonista de CCR2 con diferentes perfiles de selectividad.
BMS-741672 destaca por su alta selectividad y sus posibles aplicaciones terapéuticas en una gama de enfermedades inflamatorias y metabólicas .
Actividad Biológica
N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure includes several notable features:
- Cyclohexyl group : This contributes to the compound's lipophilicity.
- Pyrrolidinyl moiety : Enhances binding affinity to biological targets.
- Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.
Molecular Formula : CHFNO
Molecular Weight : 383.4 g/mol
CAS Number : 2023825-83-2
This compound primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various models:
-
Anti-inflammatory Effects :
- In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.
- Cancer Therapeutics :
-
Cardiovascular Applications :
- Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.
Case Studies and Research Findings
Several studies have highlighted the compound's therapeutic potential:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can stereochemical integrity be maintained?
- The synthesis involves multi-step reactions requiring precise control of stereochemistry, particularly at the cyclohexyl and pyrrolidinone moieties. For example, chiral pool strategies or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to preserve stereocenters. Intermediate purification via column chromatography and characterization via / NMR and mass spectrometry are critical to verify stereochemical fidelity .
Q. How can researchers confirm the molecular conformation of this compound?
- X-ray crystallography is the gold standard for resolving 3D structure. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can provide spatial proximity data for key protons. Computational methods (e.g., density functional theory, DFT) may also predict low-energy conformers .
Q. What analytical techniques are recommended for purity assessment?
- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and liquid chromatography–mass spectrometry (LC-MS) are standard. For trace impurities (<0.1%), tandem MS or charged aerosol detection (CAD) enhances sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different biological assays?
- Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Validate assays using positive controls (e.g., known kinase inhibitors for quinazoline-targeted studies). Statistical meta-analysis of dose-response curves (IC, EC) and orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) can clarify discrepancies .
Q. What computational strategies optimize reaction pathways for large-scale synthesis?
- Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to identify rate-limiting steps. Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) predict optimal conditions (solvent, catalyst) for yield improvement. Experimental validation via design of experiments (DoE) is essential .
Q. How can the trifluoromethylquinazoline moiety’s electronic effects be exploited in target binding?
- The electron-withdrawing CF group enhances quinazoline’s π-π stacking with kinase ATP-binding pockets. Free energy perturbation (FEP) calculations quantify binding energy contributions. Mutagenesis studies (e.g., replacing CF with Cl or H) validate computational predictions .
Q. Methodological Guidance
Q. What protocols mitigate risks during handling of reactive intermediates?
- Use inert atmospheres (N/Ar) for air-sensitive steps (e.g., Grignard reactions). Safety data sheets (SDS) for precursors like isopropylamine mandate fume hood use, nitrile gloves, and spill kits. Monitor exothermic reactions with in situ IR or reaction calorimetry .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Prioritize modifications at the pyrrolidinone (hydrogen-bond acceptor) and cyclohexyl (hydrophobic pocket) regions. Parallel synthesis of analogs (e.g., replacing acetamide with sulfonamide) followed by enzymatic inhibition assays (e.g., fluorescence polarization) identifies critical pharmacophores .
Q. What in silico tools predict metabolic stability of this compound?
- Software like Schrödinger’s ADMET Predictor or SwissADME estimates cytochrome P450 metabolism and plasma stability. MD simulations (e.g., GROMACS) model liver microsomal interactions. Validate with in vitro hepatocyte assays .
Q. Data Interpretation and Collaboration
Q. How to address reproducibility issues in crystallographic data?
- Ensure crystal quality via controlled evaporation (e.g., vapor diffusion). Use synchrotron radiation for high-resolution (<1.5 Å) datasets. Collaborative platforms like Zenodo or CCDC share raw data for independent validation .
Q. What interdisciplinary approaches enhance translational potential?
- Partner with chemical engineers to optimize continuous-flow synthesis (reduces reaction time by 70%) . Integrate with pharmacologists for PK/PD modeling using tools like Phoenix WinNonlin .
Propiedades
Fórmula molecular |
C25H33F3N6O2 |
---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1 |
Clave InChI |
GVOISEJVFFIGQE-YCZSINBZSA-N |
SMILES |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
SMILES isomérico |
CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
SMILES canónico |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-741672; BMS 741672; BMS741672; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.